molecular formula C24H14ClN5OS2 B15027929 (5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027929
M. Wt: 488.0 g/mol
InChI Key: NMJDCHYXULKICS-MOSHPQCFSA-N
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Description

This compound belongs to the thiazolo-triazol-one family, characterized by a fused heterocyclic core with a (Z)-configured exocyclic double bond. Its structure includes a 3-chlorophenyl group at position 2 of the thiazole ring and a pyrazol-4-ylmethylene substituent at position 5, modified with a phenyl and thien-2-yl group (Figure 1).

Properties

Molecular Formula

C24H14ClN5OS2

Molecular Weight

488.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H14ClN5OS2/c25-17-7-4-6-15(12-17)22-26-24-30(28-22)23(31)20(33-24)13-16-14-29(18-8-2-1-3-9-18)27-21(16)19-10-5-11-32-19/h1-14H/b20-13-

InChI Key

NMJDCHYXULKICS-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenyl derivatives, thienyl-pyrazole, and thiazolo-triazole frameworks. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“(5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures, pressures, and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules like proteins or DNA.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industry, it may find applications in the development of new materials, catalysts, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of “(5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3-chlorophenyl group balances lipophilicity and moderate electron-withdrawing effects, whereas analogs with nitro (R3) or methoxy (R1) groups exhibit extreme polarity or metabolic vulnerabilities .
  • Heteroaromatic Influence : The thien-2-yl group in the target compound may improve binding to sulfur-rich enzymatic pockets compared to purely phenyl-substituted analogs .

Crystallographic and Conformational Analysis

Isostructural analogs (e.g., fluorophenyl derivatives in ) exhibit triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. These molecules are nearly planar except for one fluorophenyl group oriented perpendicularly, suggesting that substituent bulkiness (e.g., thienyl vs. fluorophenyl) may influence packing efficiency and intermolecular interactions .

Biological Activity

The compound (5Z)-2-(3-chlorophenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrazole derivatives. The cyclocondensation reaction is a common method used to form the thiazole ring while incorporating various substituents to enhance biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, a series of synthesized thiazole derivatives were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that many compounds displayed notable inhibition zones, suggesting strong antibacterial activity.

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli20
10bS. aureus18
10cP. mirabilis22

These findings align with previous research indicating that thiazole and pyrazole derivatives often possess broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial effects, thiazolo[3,2-b][1,2,4]triazoles have shown promise in anti-inflammatory and anticancer applications. For example, specific derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. Compounds were tested for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealing IC50 values indicating effective dose ranges for therapeutic use.

CompoundCell LineIC50 (µM)
10dMCF-715
10eHeLa12

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of tumor growth factors .

Case Studies

A notable case study involved a derivative of the compound tested in an animal model for its anti-inflammatory effects. The study demonstrated a reduction in paw edema in rats treated with the compound compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Another study focused on the compound's interaction with specific molecular targets involved in cancer progression. The results suggested that it could act as a potent inhibitor of certain kinases involved in cell signaling pathways critical for tumor growth .

Q & A

Q. What are the key steps in synthesizing thiazolo-triazolone derivatives like this compound?

The synthesis typically involves multi-step protocols, including:

  • Heterogeneous catalysis : Using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst under 70–80°C conditions to promote coupling reactions between intermediates .
  • Purification : Post-reaction cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid to isolate pure products .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progression and ensure completion .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H) through absorption peaks (e.g., 1670–1700 cm⁻¹ for carbonyl groups) .
  • ¹H NMR : Resolves substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons at δ 5.2–5.5 ppm) .
  • Elemental analysis : Validates molecular composition (e.g., C, H, N, S percentages) .

Q. What common challenges arise during synthesis, and how are they addressed?

  • Low yields : Optimize stoichiometry (e.g., equimolar ratios of intermediates and reagents) and reaction time (e.g., 8–16 hours under reflux) .
  • Impurity formation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for purification .
  • Isomerization risks : Control reaction temperature (e.g., <80°C) and monitor Z/E configurations via NOESY NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Catalyst screening : Test alternatives like CuSO₄/ascorbate for click chemistry steps, which enhance regioselectivity in triazole formation .
  • Solvent effects : Compare PEG-400 (green solvent) vs. THF/water mixtures for solubility and reaction efficiency .
  • Temperature gradients : Evaluate stepwise heating (e.g., 50°C → 80°C) to prevent side reactions in cyclization steps .

Q. What strategies exist for structural modification to enhance biological activity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3-chlorophenyl moiety to modulate electron density and binding affinity .
  • Heterocyclic hybridization : Fuse pyrazole or thiophene rings (e.g., via Suzuki coupling) to improve pharmacokinetic properties .
  • Bioisosteric replacement : Replace the thiazole ring with triazolo-thiadiazole systems to enhance metabolic stability .

Q. How do computational methods predict biological interactions?

  • Molecular docking : Use Autodock Vina to model interactions with fungal 14α-demethylase (PDB:3LD6), identifying hydrogen bonds between the triazolone moiety and the enzyme's heme cofactor .
  • QSAR modeling : Correlate logP values with antifungal IC₅₀ data to prioritize lipophilic derivatives for in vitro testing .

Q. How are spectral data contradictions resolved (e.g., NMR shifts in similar derivatives)?

  • Comparative analysis : Cross-reference ¹H NMR shifts of analogous compounds (e.g., 5-substituted pyrazoles δ 6.8–7.5 ppm vs. thiophene protons δ 7.1–7.3 ppm) .
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing methylene vs. methine protons in fused rings) .

Q. What mechanistic insights explain key reactions in the compound's synthesis?

  • Knoevenagel condensation : The methylene group formation involves base-catalyzed deprotonation of active methylene intermediates, followed by nucleophilic attack on carbonyl carbons .
  • Cyclization pathways : Acidic conditions (e.g., glacial acetic acid) promote intramolecular dehydration to form the thiazolo-triazolone core .

Methodological Notes

  • Spectral validation : Always compare experimental IR/NMR data with computed spectra (e.g., via Gaussian 09) to confirm structural assignments .
  • Yield optimization : Design fractional factorial experiments to test variables like catalyst loading, solvent polarity, and temperature .
  • Biological assays : Prioritize derivatives with docking scores <−8 kcal/mol for in vitro testing against Candida albicans .

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